molecular formula C27H28N4O5S2 B11525483 (2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

Cat. No.: B11525483
M. Wt: 552.7 g/mol
InChI Key: HENCWJSXNNMZNK-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a thiazinane ring, a phenylimino group, and a sulfamoylphenyl group, making it a unique compound with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenylimino group: This step involves the reaction of the thiazinane intermediate with a phenylamine derivative under controlled conditions.

    Attachment of the sulfamoylphenyl group: This is usually done through a substitution reaction, where the sulfamoylphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and phenylimino groups.

    Reduction: Reduction reactions can target the oxo group in the thiazinane ring.

    Substitution: The compound can participate in substitution reactions, especially at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as in drug development.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Benzimidazole derivatives: Compounds with similar bioactive properties.

Uniqueness

What sets this compound apart is its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential bioactivity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C27H28N4O5S2

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H28N4O5S2/c1-36-22-11-7-20(8-12-22)18-31-25(32)17-24(37-27(31)30-21-5-3-2-4-6-21)26(33)29-16-15-19-9-13-23(14-10-19)38(28,34)35/h2-14,24H,15-18H2,1H3,(H,29,33)(H2,28,34,35)

InChI Key

HENCWJSXNNMZNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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